

Application Notes and Protocols for TVB-3166 in In Vitro Studies

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B2771998

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Abstract

TVB-3166 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancer types. Inhibition of FASN by **TVB-3166** has been shown to induce apoptosis, inhibit cell proliferation, and disrupt oncogenic signaling pathways in cancer cells, making it a promising candidate for anti-cancer therapy. These application notes provide a comprehensive overview of the in vitro use of **TVB-3166**, including effective concentrations, detailed experimental protocols for key assays, and a summary of its mechanism of action.

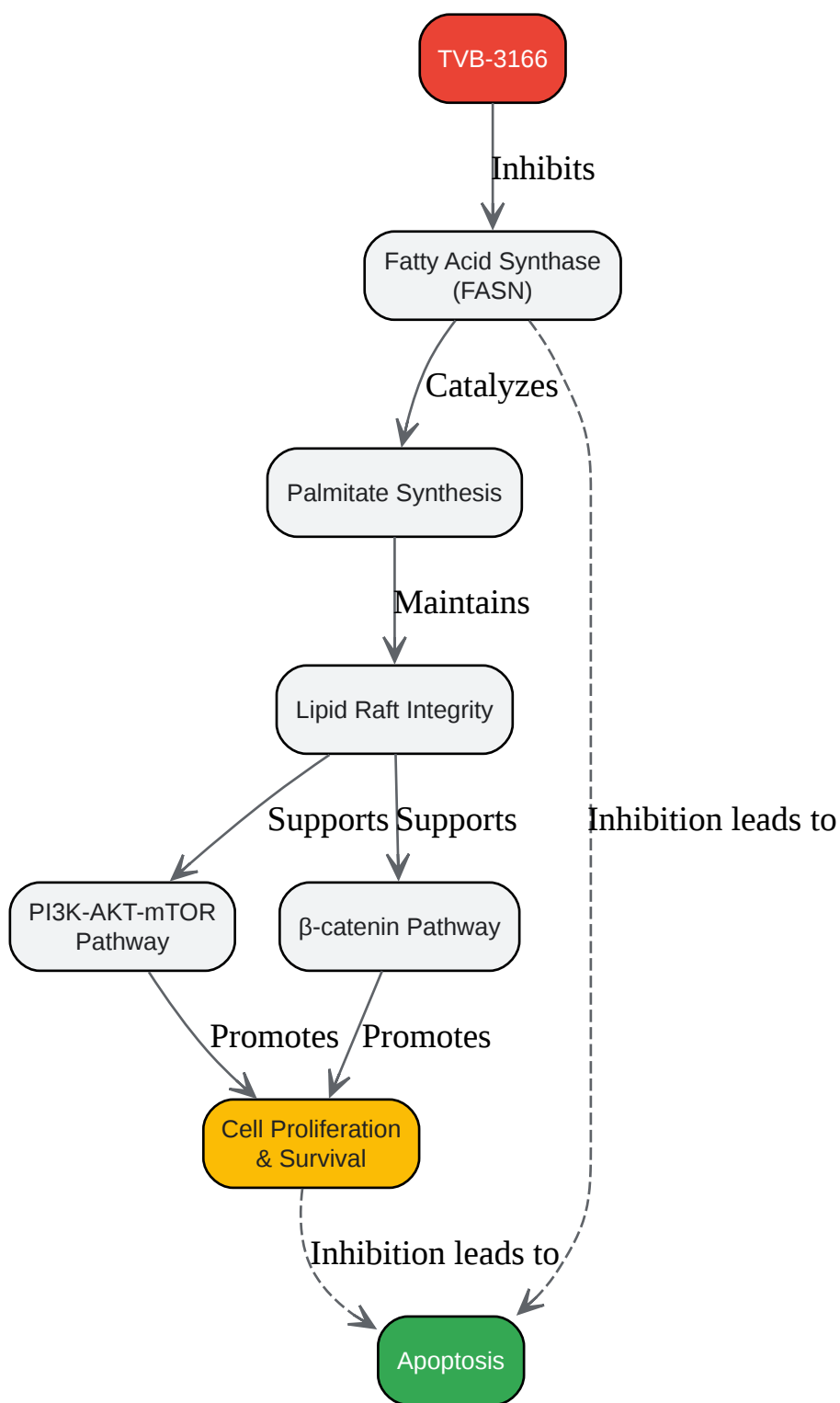
Mechanism of Action

TVB-3166 exerts its anti-tumor effects by inhibiting FASN, which catalyzes the synthesis of palmitate.^[1] This inhibition leads to a cascade of downstream cellular events:

- **Disruption of Lipid Rafts:** FASN inhibition alters the lipid composition of cell membranes, leading to the disorganization of lipid rafts. This disrupts the localization and function of raft-associated signaling proteins.^{[2][3]}
- **Inhibition of Signaling Pathways:** **TVB-3166** has been shown to inhibit the PI3K-AKT-mTOR and β -catenin signaling pathways, which are critical for cancer cell growth, proliferation, and survival.^{[1][4]}

- Induction of Apoptosis: By disrupting cellular metabolism and signaling, **TVB-3166** treatment leads to the induction of apoptosis in cancer cells.[2][5]

Below is a diagram illustrating the proposed signaling pathway of **TVB-3166**.



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Caption: Signaling pathway of FASN inhibition by **TVB-3166**.

Quantitative Data Summary

The effective concentration of **TVB-3166** in vitro can vary depending on the cell line and the specific assay. The following tables summarize key quantitative data from published studies.

Table 1: IC50 and EC50 Values for **TVB-3166**

Parameter	Cell Line/Assay	IC50/EC50 Value	Reference
FASN Biochemical Assay	Cell-free	42 nM	[6] [7]
Cellular Palmitate Synthesis	-	81 nM	[6] [7]
Cell Viability (CALU-6)	Non-small-cell lung cancer	100 nM	[8] [9]
SARS-CoV-2 Inhibition	HEK293T-hACE2	11 nM	[10]

Table 2: Effective Concentration Ranges of **TVB-3166** in In Vitro Assays

Assay Type	Cell Line(s)	Concentration Range	Treatment Duration	Reference(s)
Cell Viability	Various solid and hematopoietic tumor cell lines	20 - 200 nM	7 days	[2][8]
Western Blot	CALU-6, COLO-205, OVCAR-8, 22Rv1	20 nM - 2 μ M	96 hours	[8]
Apoptosis Induction	CALU-6, 22Rv1	~100 - 200 nM	72 - 96 hours	[8]
Lipid Raft Disruption	COLO-205, CALU-6	Not specified	96 hours	[8]
Gene Expression Analysis	PANC-1, 22Rv1	100 nM - 1 μ M	Not specified	[8]

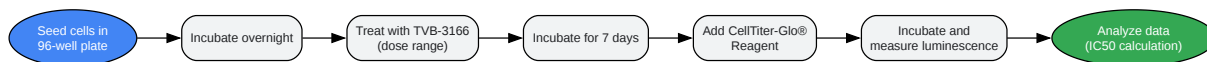
Experimental Protocols

Here are detailed protocols for key experiments involving **TVB-3166**.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies profiling the sensitivity of tumor cell lines to **TVB-3166**.[\[2\]](#)
[\[11\]](#)

Workflow Diagram:



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Caption: Workflow for Cell Viability Assay.

Materials:

- Cancer cell line of interest
- **TVB-3166** stock solution (in DMSO)
- Advanced MEM media with 1% charcoal-stripped FBS
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

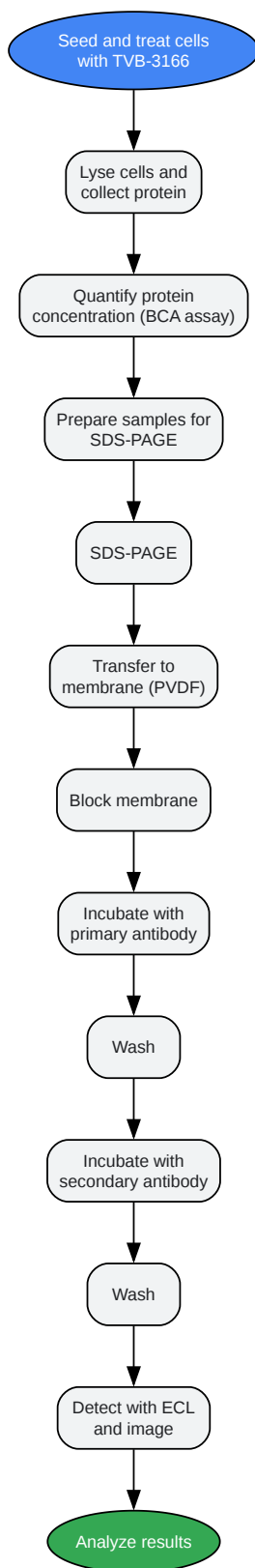
- **Cell Seeding:** Seed cells into a 96-well opaque-walled plate at a density optimized for logarithmic growth over the 7-day treatment period.
- **Adherence:** Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- **Treatment:** The following day, treat the cells with a serial dilution of **TVB-3166**. A typical concentration range is 20 nM to 200 nM.^{[2][8]} Include a vehicle control (DMSO) at the same final concentration as the highest **TVB-3166** dose.
- **Incubation:** Incubate the plate for 7 days.
- **Assay:** On day 7, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Measurement:** Record luminescence using a plate-reading luminometer.

- Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the log of the **TVB-3166** concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

This protocol is for assessing the effect of **TVB-3166** on protein expression and signaling pathways.[8]

Workflow Diagram:



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Caption: Workflow for Western Blot Analysis.

Materials:

- Cancer cell lines
- **TVB-3166**
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-cleaved PARP)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

Procedure:

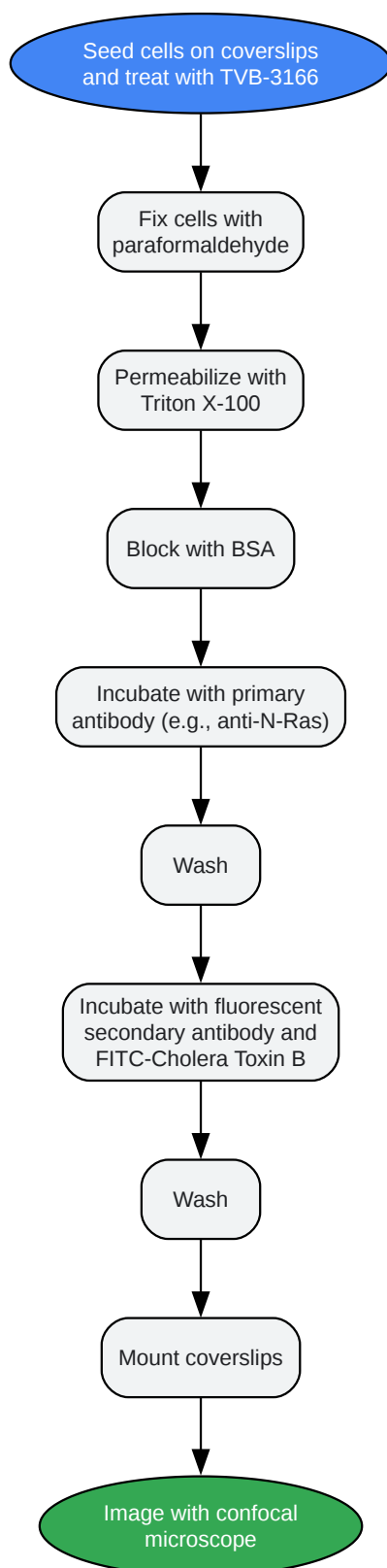
- **Cell Culture and Treatment:** Seed cells in culture dishes and allow them to adhere. Treat with **TVB-3166** at desired concentrations (e.g., 0.02, 0.2, or 2.0 μ M) for 96 hours.[8]
- **Lysis:** Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

- **SDS-PAGE:** Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing steps.
- **Detection:** Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.

Lipid Raft Analysis by Fluorescence Microscopy

This protocol is to visualize the disruption of lipid rafts upon **TVB-3166** treatment.^[2]

Workflow Diagram:



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Caption: Workflow for Lipid Raft Analysis.

Materials:

- Cancer cell lines (e.g., COLO-205, CALU-6)
- **TVB-3166**
- Glass coverslips
- 4% Paraformaldehyde
- 0.1% Triton X-100 in PBS
- 1% BSA in PBS (blocking buffer)
- Primary antibody against a lipid raft-associated protein (e.g., anti-N-Ras)
- Fluorescently-labeled secondary antibody
- FITC-conjugated Cholera Toxin B subunit (to label GM1, a lipid raft marker)
- Mounting medium with DAPI
- Confocal microscope

Procedure:

- **Cell Culture and Treatment:** Seed cells on glass coverslips in a culture dish. Treat with **TVB-3166** for 96 hours.
- **Fixation:** Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes on ice.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- **Blocking:** Block with 1% BSA in PBS for 30 minutes at room temperature.
- **Primary Antibody Incubation:** Incubate with the primary antibody (e.g., anti-N-Ras) diluted in blocking buffer overnight at 4°C.

- Washing: Wash three times with PBS.
- Secondary Staining: Incubate with a fluorescently-labeled secondary antibody and FITC-conjugated Cholera Toxin B subunit for 1 hour at room temperature in the dark.
- Washing: Wash three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
- Imaging: Visualize the cells using a confocal microscope. Disruption of the ring-like staining of Cholera Toxin B and mislocalization of the raft-associated protein indicate lipid raft disruption.

Conclusion

TVB-3166 is a valuable tool for studying the role of FASN in cancer biology. The protocols and data presented here provide a foundation for researchers to design and execute in vitro experiments to further elucidate the mechanism of action of **TVB-3166** and its potential as a therapeutic agent. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

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